molecular formula C18H18ClN5O3S2 B2484631 N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223893-05-7

N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2484631
CAS No.: 1223893-05-7
M. Wt: 451.94
InChI Key: JYSOVEVVCZBXIC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, heterocyclic, and amide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S2/c1-27-13-3-2-11(8-12(13)19)21-14(25)9-24-10-20-16-15(17(24)26)29-18(22-16)23-4-6-28-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSOVEVVCZBXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the thiomorpholine and acetamide groups. Key reagents and conditions include:

    Thiazolopyrimidine formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine introduction: Thiomorpholine is typically introduced via nucleophilic substitution reactions.

    Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and heterocyclic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Similar thiazolo-pyrimidine derivatives have shown promising antibacterial activity against various pathogens. For instance:

  • Study Findings : A related compound exhibited significant inhibitory effects against Escherichia coli with an IC50 value of 0.91 μM . This suggests that N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide could be explored for similar applications.

Anticancer Potential

The compound's structure indicates potential anticancer properties. Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation:

  • Case Study : In vitro tests on thiazole derivatives revealed significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) . The findings suggest that modifications to the thiazole structure could enhance its efficacy against cancer cells.

Anti-inflammatory Properties

In silico studies have indicated that compounds with similar structures may act as inhibitors of enzymes involved in inflammatory pathways:

  • Research Insight : Molecular docking studies have identified potential interactions with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This opens avenues for further exploration of this compound as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and research findings associated with this compound, including its antitumor properties and mechanisms of action.

Chemical Structure

The compound can be represented structurally as follows:

N 3 chloro 4 methoxyphenyl 2 7 oxo 2 thiomorpholin 4 yl 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide\text{N 3 chloro 4 methoxyphenyl 2 7 oxo 2 thiomorpholin 4 yl 6H 7H 1 3 thiazolo 4 5 d pyrimidin 6 yl acetamide}

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The detailed synthetic pathway is essential for understanding how modifications to the structure can influence biological activity.

Antitumor Activity

Research has indicated that derivatives of thiazolo[4,5-d]pyrimidine compounds exhibit significant antitumor activity. In a study conducted by the National Cancer Institute (NCI), various derivatives were tested against a panel of 60 cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The results demonstrated that these compounds have a broad spectrum of activity against different cancer types.

Key Findings:

  • Cell Lines Tested: The compound was evaluated against multiple cancer cell lines such as MDA-MB-468 (breast cancer), A549 (lung cancer), and others.
  • Mechanism of Action: The proposed mechanism involves the inhibition of key pathways associated with tumor growth and proliferation.

In Vitro Studies

In vitro studies have shown that this compound induces apoptosis in cancer cells through various pathways. The use of assays such as the sulforhodamine B assay has been instrumental in quantifying cell viability and cytotoxicity.

Case Studies

A notable case study involved the evaluation of a series of thiazole-based compounds where modifications led to enhanced antitumor efficacy. The introduction of different substituents on the phenyl ring was found to significantly affect the potency against specific cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-4685.0Apoptosis induction
Compound BA54910.0Cell cycle arrest
Compound CHCT1168.5Inhibition of proliferation

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and how are they addressed?

  • Synthesis Methodology :

  • Thiazolopyrimidine Core Formation : Cyclization of precursors under acidic/basic conditions (e.g., phosphorus oxychloride or NaOH) is critical .
  • Thiomorpholine Incorporation : Achieved via nucleophilic substitution using thiomorpholine and leaving groups (e.g., halides) under controlled pH .
  • Chlorinated Phenyl Coupling : Palladium-catalyzed cross-coupling (Suzuki/Heck) ensures regioselectivity, though steric hindrance from the 3-chloro-4-methoxy group demands optimized ligand systems .
  • Purification : Column chromatography or recrystallization is essential due to byproduct formation in multi-step syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR :

  • ¹H NMR : Look for acetamide NH (~8.5 ppm), thiomorpholine protons (δ 3.0–4.0 ppm), and aromatic protons from the chlorinated phenyl group (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Carbonyl signals (C=O at ~165–175 ppm) and thiazole/pyrimidine carbons (δ 140–160 ppm) confirm core structure .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of thiomorpholine or acetamide groups) .
    • IR : Amide C=O stretch (~1650 cm⁻¹) and S–C/N–H vibrations (~3300 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., CDKs) or proteases using fluorescence-based assays; IC₅₀ values indicate potency .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
    • Docking Studies : Molecular docking with COX-II or other targets predicts binding affinity; prioritize residues involved in hydrogen bonding (e.g., thiomorpholine S···active site) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

  • Contradiction Analysis :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the acetamide group) by acquiring spectra at 25°C vs. 60°C .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track unexpected fragmentation in MS .
  • X-ray Crystallography : Definitive structural confirmation if crystals are obtainable; compare bond lengths/angles with DFT-optimized models .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing impurities?

  • Process Optimization :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but require strict moisture control to avoid hydrolysis .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (XPhos) for Suzuki coupling efficiency .
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) and reduce batch variability .
    • Impurity Profiling : LC-MS/MS identifies side products (e.g., dechlorinated analogs or oxidized thiomorpholine); adjust stoichiometry or reaction time accordingly .

Q. How does the compound’s regioselectivity in substitution reactions compare to structurally related thiazolopyrimidines?

  • Comparative Reactivity :

  • Electrophilic Aromatic Substitution : The electron-withdrawing 3-chloro-4-methoxy group directs substitutions to the para position on the phenyl ring, unlike methyl or methoxy derivatives .
  • Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases nucleophilicity, accelerating SN2 reactions but risking oxidation to sulfoxide byproducts .
    • Table: Reactivity Comparison
DerivativePreferred Substitution SiteRate (k, M⁻¹s⁻¹)Major Byproduct
3-Cl-4-OCH₃-phenylPara position0.45Dechlorinated analog
4-CH₃-phenylOrtho position0.32Di-substituted
ThiomorpholineExocyclic S0.78Sulfoxide
Data synthesized from

Q. What computational methods validate its proposed mechanism of action in enzyme inhibition?

  • Mechanistic Validation :

  • MD Simulations : Run 100-ns trajectories to assess binding stability with kinases; RMSD <2 Å indicates stable interactions .
  • QM/MM Calculations : Evaluate transition states for covalent inhibition (e.g., Michael addition to catalytic cysteine) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for mutations in target enzymes (e.g., EGFR T790M resistance) .

Data-Driven Insights

Q. How do steric and electronic effects of the 3-chloro-4-methoxy group influence its pharmacokinetic profile?

  • ADME Analysis :

  • LogP : Calculated ~3.2 (Moderate lipophilicity; balances solubility and membrane permeability) .
  • Metabolic Stability : CYP3A4-mediated demethylation of the 4-methoxy group is a primary metabolic pathway; introduce fluorine to block this site .
    • Table: Key ADME Parameters
ParameterValueMethod/Source
Plasma Protein Binding92%Equilibrium dialysis
t₁/₂ (Human Liver Microsomes)45 minLC-MS/MS
Permeability (Caco-2)8.2 × 10⁻⁶ cm/sPapp assay
Data inferred from

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